molecular formula C13H16N4 B7560132 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile

3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile

Cat. No. B7560132
M. Wt: 228.29 g/mol
InChI Key: ADUSGBISFRQOKC-UHFFFAOYSA-N
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Description

3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazine derivative that has shown potential in various applications, including medicinal chemistry, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile is not fully understood. However, studies have suggested that it works by modulating the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to enhance the activity of proteins involved in neurotransmitter release.
Biochemical and Physiological Effects:
3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. It has also been shown to have neuroprotective effects and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile is its versatility in various scientific research applications. It has shown potential in medicinal chemistry, biochemistry, and neuroscience. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile. One of the future directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another future direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis method and to improve the solubility of the compound for better bioavailability and efficacy.
In conclusion, 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile is a versatile chemical compound that has shown potential in various scientific research applications. Its potential as a drug candidate for the treatment of various diseases, its ability to modulate protein-protein interactions, and its neuroprotective effects make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for better bioavailability and efficacy.

Synthesis Methods

The synthesis of 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile involves the reaction of 2-chloropyrazine with 1-cyclohexene-1-carboxylic acid and diethylamine in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis method is a crucial factor that determines the purity and yield of the compound.

Scientific Research Applications

3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile has shown potential in various scientific research applications. It has been extensively studied in medicinal chemistry for its potential as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has also been studied in biochemistry for its ability to modulate protein-protein interactions and as a fluorescent probe for the detection of biomolecules. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release.

properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-10-12-13(17-9-8-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-9H,1-3,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUSGBISFRQOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile

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